N-tert-Butylpyrrolidine-1-carboxamide

Description

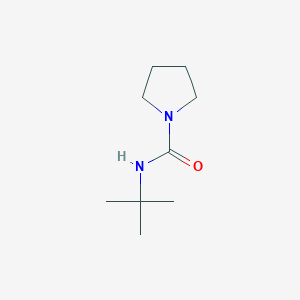

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-tert-butylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)10-8(12)11-6-4-5-7-11/h4-7H2,1-3H3,(H,10,12) |

InChI Key |

APSXDXXHDUYZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N Tert Butylpyrrolidine 1 Carboxamide

Elucidation of Reaction Pathways

Proposed Mechanisms for Urea (B33335) and Amide Formation

The formation of the amide bond in N-tert-Butylpyrrolidine-1-carboxamide is a critical transformation. Several mechanistic pathways have been proposed for amide synthesis, particularly those utilizing urea as a nitrogen source, which circumvents the need for gaseous ammonia (B1221849).

One proposed mechanism involves the direct reaction of a carboxylic acid with urea, facilitated by a catalyst such as boric acid or magnesium nitrate. In a solvent-free approach using boric acid, the reaction is thought to proceed through a mixed anhydride (B1165640) intermediate. researchgate.net The carboxylic acid first reacts with boric acid to form an activated acylating agent. Concurrently, the pyrolysis of urea liberates ammonia in situ. This ammonia then reacts with the mixed anhydride to yield the final amide product and regenerate the boric acid catalyst. researchgate.net

Another common pathway for amide formation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this mechanism, the carboxylic acid adds to the carbodiimide (B86325) (DCC) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then react directly with an amine (or ammonia) to form the desired amide. A competing, non-productive pathway for the O-acylisourea intermediate is a rearrangement to a stable N-acylurea, which halts the reaction. nih.gov The use of additives like 1-hydroxy-1H-benzotriazole (HOBt) can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov

Enzymatic strategies also offer a distinct mechanism for amide bond formation, often relying on ATP for activation. nih.gov In many biological systems, a carboxylic acid is activated by ATP to form an acyl-adenylate intermediate. This activated species can then be directly coupled with an amine or, more commonly, transferred to a thioester or ester carrier before the final amide bond is formed. nih.gov

Table 1: Comparison of Proposed Amide Formation Mechanisms

| Method | Catalyst/Reagent | Key Intermediate | Nitrogen Source | Key Features |

|---|---|---|---|---|

| Direct Thermal | Boric Acid | Mixed Anhydride | Urea | Solvent-free; in situ ammonia generation. researchgate.net |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amine/Ammonia | Widely used in organic synthesis; potential for N-acylurea side product. nih.gov |

| Direct Catalytic | Mg(NO₃)₂ or Imidazole | - | Urea | Avoids coupling agents; direct use of non-activated acids. rsc.org |

| Enzymatic | ATP-dependent Ligases | Acyl-adenylate or Acyl-phosphate | Amine | High specificity; occurs in aqueous conditions at the expense of ATP. nih.gov |

Intramolecular Metal Carbenoid N-H Insertion Mechanisms

The functionalization of N-H bonds via metal carbenoid insertion represents a powerful strategy for forming C-N bonds. This pathway is relevant for the modification of the amide group in this compound. The general mechanism involves a transition metal catalyst, typically based on rhodium or copper, and a diazo compound as the carbene precursor. digitellinc.com

The catalytic cycle begins with the reaction of the diazo compound with the metal complex, leading to the extrusion of nitrogen gas (N₂) and the formation of a transient, highly reactive metal carbenoid intermediate. digitellinc.com This electrophilic carbenoid species is then susceptible to attack by a nucleophile. In the context of an N-H insertion, the lone pair of electrons on the nitrogen atom of the N-H bond attacks the carbenoid carbon. This is followed by a proton transfer or reductive elimination-type step to afford the final N-functionalized product and regenerate the active metal catalyst. digitellinc.comresearchgate.net

Chiral dirhodium complexes have been extensively used to control the stereoselectivity of these insertion reactions. digitellinc.com For instance, intermolecular C-H insertion reactions have been demonstrated with substrates like N-Boc piperidine, highlighting the applicability of this method to nitrogen-containing heterocycles. digitellinc.com Similarly, the insertion of metal carbenes into the anilinic N-H bond of sulfanilamide (B372717) has been reported as an effective method for synthesizing new sulfonamide derivatives. researchgate.net This precedent suggests that the amide N-H bond in this compound could be a viable substrate for such intramolecular or intermolecular transformations, provided a suitable tethered diazo group or an intermolecular diazo reagent is used.

Transformations of N-Oxides to 1,3-Dipole Complexes

The pyrrolidine (B122466) nitrogen in this compound can be oxidized to the corresponding N-oxide. Tertiary amine N-oxides are valuable precursors for the generation of azomethine ylides, which are 1,3-dipoles widely used in [3+2] cycloaddition reactions to construct nitrogen-containing five-membered rings. rsc.org

The mechanism of this transformation has been a subject of detailed investigation, particularly for tert-butyl pyrrolidine N-oxide, a close structural analog. rsc.org Two initial mechanisms were proposed: one involving an iminium ion intermediate and another proceeding through a diradical intermediate. However, computational studies have revealed an alternative, more favorable pathway. rsc.org

This newly elucidated mechanism involves a multi-ion bridged pathway. It is proposed that the N-oxide reacts with a lithium base (like LDA or LiTMP), but instead of a simple deprotonation, a complex is formed. The rate-determining step involves the formation of a unique multi-ion bridged transition state that directly leads to the azomethine ylide–dilithium oxide complex. rsc.org This pathway is energetically more favorable than those involving discrete iminium ion or diradical intermediates. A key advantage of this mechanism is that it avoids the generation of highly electrophilic intermediates, which could lead to unwanted side reactions, thereby expanding the potential synthetic utility of this transformation. rsc.org

Table 2: Comparison of Proposed Mechanisms for 1,3-Dipole Formation from Pyrrolidine N-Oxide

| Mechanism | Key Intermediate | Description | Computational Finding |

|---|---|---|---|

| Iminium Pathway | Iminium Ion & Lithium Oxide Anion | Initial N-O bond cleavage leads to separate, highly reactive ionic species. rsc.org | Higher energy pathway. rsc.org |

| Diradical Pathway | Diradical Intermediate | Homolytic cleavage of the N-O bond. | Another competing, higher energy pathway. rsc.org |

| Multi-Ion Bridged Pathway | Bridged Transition State | A concerted process involving multiple lithium ions that avoids discrete electrophilic intermediates. rsc.org | Revealed as the most energetically favorable route. rsc.org |

Reactivity of Enamines and Potential Cyclobutane (B1203170) Intermediates

While this compound itself is not an enamine, related pyrrolidine derivatives can readily form enamines by reacting with aldehydes or ketones. The reactivity of these enamines is central to many organocatalytic transformations. A key reaction pathway for enamines is their [2+2] cycloaddition with electron-deficient alkenes, such as nitroalkenes, to form cyclobutane intermediates. nih.govresearchgate.net

Detailed NMR and computational studies on the reaction between enamines derived from pyrrolidine and nitroalkenes have shown that cyclobutanes are consistently formed as observable intermediates. nih.gov These intermediates are often the predominant species in the reaction mixture under specific conditions but can be transient, evolving to other products depending on temperature, solvent polarity, and the presence of water or acid. nih.gov

The stereochemical outcome of the cycloaddition is highly dependent on the geometry of the enamine. Pyrrolidine-derived enamines typically exist in equilibrium between s-trans and s-cis conformations. The most abundant s-trans-enamine reacts selectively to afford a specific, thermodynamically stable nitrocyclobutane (B1338332) isomer. nih.gov This highlights the role of the enamine conformation in dictating the stereochemistry of the transient cyclobutane intermediate and, consequently, the final product. nih.gov

Role of Catalysis in Mechanistic Control

Heterogeneous Semiconductor Photoredox Catalysis (SCPC)

Heterogeneous Semiconductor Photoredox Catalysis (SCPC) offers a powerful method for controlling reaction mechanisms by using light energy to generate reactive intermediates under mild conditions. nih.gov This approach is distinct from traditional thermal catalysis and often provides access to unique reaction pathways. The fundamental principle involves a semiconductor material that, upon absorption of photons with energy exceeding its band gap, generates an electron-hole pair. rsc.org The excited-state electron can act as a potent reductant, while the hole can act as a potent oxidant. nih.gov

This process can be used to control reactions relevant to the synthesis and modification of amides. For instance, C-N cross-coupling reactions, a key step in forming certain amides, can be facilitated by SCPC. rsc.org Materials like graphitic carbon nitride (g-C₃N₄) and cadmium sulfide (B99878) (CdS) quantum dots (QDs) have emerged as highly effective and sustainable photocatalysts. rsc.orgresearchgate.net

Graphitic Carbon Nitride (g-C₃N₄): This metal-free polymer semiconductor is activated by visible light. nih.gov In dual catalysis systems with nickel, g-C₃N₄ can facilitate decarboxylative couplings and C-N bond formation. researchgate.netrsc.org The mechanism involves the photoexcited g-C₃N₄ acting as a single-electron transfer agent, interacting with a nickel complex to drive a catalytic cycle that might involve Ni(I)/Ni(III) or other oxidation states to forge the desired bond. rsc.orgprinceton.edu The surface properties of the g-C₃N₄, such as the presence of -NH₂ groups, can be tuned to enhance substrate binding and improve catalytic efficiency. nih.gov

Cadmium Sulfide (CdS) Quantum Dots (QDs): QDs are robust photocatalysts whose redox properties can be tuned by their size. acs.org They have been used for various photoredox reactions, including amide synthesis from thioacids and amines. researchgate.net A proposed mechanism involves the photoexcited QD acting as a reductant or oxidant to generate radical intermediates from the precursors. For particularly challenging reductions, CdS QDs can engage in a two-photon process enabled by Auger recombination, where a second photoexcitation of an already reduced QD generates a highly energetic electron capable of reducing very stable bonds. nih.govchemrxiv.org

By choosing the appropriate semiconductor and reaction conditions, SCPC allows for precise generation of radical cations, radical anions, or neutral radicals, guiding the reaction pathway towards the desired product and minimizing side reactions. nih.gov

Table 3: Comparison of Heterogeneous Semiconductor Photocatalysts

| Photocatalyst | Material Type | Key Mechanistic Feature | Relevant Applications |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Metal Oxide Semiconductor | Generates radical cations via electron donation or radical anions via electron acceptance. nih.gov | Alkylation of alkenes, C-N coupling, decarboxylative dimerizations. nih.gov |

| Graphitic Carbon Nitride (g-C₃N₄) | Metal-Free Polymer | Visible-light activity; acts as a single-electron transfer agent in dual catalysis systems. nih.govrsc.org | C-N cross-coupling, thiol oxidation, photocatalytic hydrogen generation. digitellinc.comrsc.org |

| Cadmium Sulfide (CdS) QDs | Quantum Dot Semiconductor | Tunable redox potential via size; can enable multi-photon processes via Auger recombination. nih.govacs.org | Amide synthesis, reductive dehalogenation, cross-electrophile coupling. researchgate.netnih.gov |

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis is a fundamental tool in organic synthesis for the formation of C-C and C-heteroatom bonds, often relying on the precise interaction between a metal center and an organic substrate. researchgate.netmdpi.com A common strategy involves the use of directing groups, which are functional groups within the substrate that coordinate to the metal catalyst, positioning it to activate a specific C-H bond for functionalization. snnu.edu.cnnih.gov

The amide functional group, such as the one present in this compound, is a well-established directing group in transition-metal-catalyzed C-H activation reactions. nih.gov Palladium, rhodium, and ruthenium are metals frequently employed in these transformations. researchgate.netresearchgate.net

A general mechanistic cycle for a directed C-H functionalization often involves the following key steps:

Coordination: The directing group (e.g., the carbonyl oxygen of the carboxamide) coordinates to the transition metal center.

C-H Activation/Metalation: The metal center then cleaves a nearby C-H bond, forming a metallacyclic intermediate. This is often the rate-determining step. nih.gov

Oxidative Addition/Reductive Elimination or Migratory Insertion: The coupling partner (e.g., an alkene, alkyne, or aryl halide) is introduced, and the new bond is formed through a series of steps on the metal center. researchgate.net

Catalyst Regeneration: The product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

While N-benzoylpyrrolidine has been shown to undergo arylation, demonstrating the viability of the pyrrolidine scaffold in such reactions, specific data for the N-tert-butyl derivative is not available. nih.gov The steric bulk of the tert-butyl group could significantly influence the coordination geometry and reactivity compared to an N-phenyl or N-tosyl group. mdpi.com

Table 1: General Parameters in Transition-Metal Catalyzed C-H Functionalization

| Parameter | Description | Potential Influence of this compound Structure |

| Metal Catalyst | Typically Pd, Rh, Ru, Ni, Cu complexes. researchgate.net | The electronic and steric properties of the carboxamide would influence catalyst binding. |

| Directing Group | Functional group that guides the catalyst to a specific C-H bond. | The carboxamide group would serve as the directing functionality. |

| Coupling Partner | The molecule that provides the new C or heteroatom fragment. | Could include alkenes, alkynes, organohalides, etc. |

| Oxidant/Additive | Often required to facilitate catalyst turnover. | Dependent on the specific catalytic cycle. |

| Solvent | Can influence solubility, stability, and reactivity of catalytic species. | Aprotic solvents are common. |

Aminocatalytic Systems in Cyclic Enamine Reactions

Aminocatalysis utilizes small organic molecules, typically primary or secondary amines, to catalyze reactions, often through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov Pyrrolidine and its derivatives are among the most successful scaffolds for aminocatalysts due to their ability to form rigid, sterically defined enamines, which allows for high stereocontrol in asymmetric reactions. nih.govwikipedia.org

The formation of a cyclic enamine from a ketone and a secondary amine like pyrrolidine is a key step in many powerful C-C bond-forming reactions, such as the Stork enamine alkylation and Michael additions. nih.gov The general mechanism involves:

Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (e.g., a ketone) to form a carbinolamine, which then dehydrates to an electrophilic iminium ion. wikipedia.org

Enamine Formation: A proton is removed from the α-carbon, leading to the formation of the neutral, nucleophilic enamine.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an α,β-unsaturated ketone or an alkyl halide).

Hydrolysis: The resulting intermediate is hydrolyzed to release the functionalized carbonyl product and regenerate the amine catalyst.

For This compound to participate directly as a catalyst in such a cycle, it would need to possess a secondary amine functionality. However, the nitrogen of the pyrrolidine ring in this compound is part of a tertiary amide and is therefore not available to initiate the catalytic cycle by reacting with a carbonyl compound.

Alternatively, if a derivative of this compound were used, where the core structure acts as a chiral backbone for a separate catalytic group, its structural properties would be crucial. The carboxamide group could influence the catalyst's conformation and electronic properties through non-covalent interactions, potentially affecting the stereochemical outcome of the reaction. Studies on related pyrrolidine carboxamide derivatives have shown that the amide N-H can play a critical role in organizing the transition state through hydrogen bonding. nih.gov

Table 2: Key Intermediates in a General Enamine Catalytic Cycle

| Intermediate | Structure | Role in Catalytic Cycle |

| Secondary Amine Catalyst | R₂NH | Initiates the cycle by reacting with a carbonyl substrate. |

| Iminium Ion | [R₂N=C(R)R']+ | Electrophilic intermediate, precursor to the enamine. |

| Enamine | R₂N-C(R)=CR' | Key nucleophilic species that reacts with the electrophile. |

| Electrophile | E⁺ | The substrate that is attacked by the enamine. |

Advanced Structural Analysis Techniques in the Characterization of N Tert Butylpyrrolidine 1 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial identification and structural confirmation of N-tert-Butylpyrrolidine-1-carboxamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the molecular framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while two-dimensional (2D) techniques establish their connectivity.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the tert-butyl group would appear as a sharp singlet, while the protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-H proton of the amide would typically appear as a broad singlet. researchgate.net

The carbon (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the distinct signals for the carbons of the pyrrolidine ring and the methyl groups of the tert-butyl substituent. ucl.ac.uk

Predicted NMR Chemical Shifts: While specific experimental data for this compound is not readily available in public literature, expected chemical shifts can be estimated based on known values for similar structural motifs like N-substituted amides and pyrrolidine derivatives. researchgate.netucl.ac.ukpdx.eduorganicchemistrydata.orgnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | - | ~170-175 | Typical for a tertiary amide carbonyl. |

| C(CH₃)₃ | - | ~50-55 | Quaternary carbon of the tert-butyl group. |

| C(CH₃ )₃ | ~1.3-1.4 | ~28-30 | Nine equivalent protons, appearing as a singlet. |

| Pyrrolidine CH₂ (α to N) | ~3.2-3.5 | ~45-50 | Deshielded by the adjacent nitrogen atom. |

| Pyrrolidine CH₂ (β to N) | ~1.8-2.1 | ~25-30 | |

| Pyrrolidine CH₂ (γ to N) | ~1.8-2.1 | ~25-30 | |

| N-H | ~5.5-6.5 | - | Broad signal, chemical shift can be solvent-dependent. |

2D NMR Techniques (HSQC and HMBC): To unambiguously assign these resonances and confirm the molecular structure, 2D NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. columbia.edu

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined.

The molecular formula of this compound is C₉H₁₈N₂O. The calculated exact mass of the neutral molecule is 170.1419 Da. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 171.1492, confirming this composition.

Fragmentation Pattern: In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. While a specific mass spectrum for this compound is not publicly available, predictable fragmentation pathways for amides and cyclic amines can be anticipated. lookchem.com Common fragmentation would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common pathway for amines.

McLafferty Rearrangement: While less common for tertiary amides, it could be a possibility. libretexts.org

Loss of the tert-butyl group: Cleavage of the N-C(CH₃)₃ bond to yield a stable tert-butyl cation (m/z 57) and a corresponding fragment.

Predicted Key Fragments in Mass Spectrum:

| m/z Value | Predicted Fragment Ion | Possible Origin |

| 170 | [C₉H₁₈N₂O]⁺ | Molecular ion (M⁺) |

| 155 | [C₈H₁₅N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₆H₉N₂O]⁺ | Loss of the tert-butyl group (•C(CH₃)₃) |

| 98 | [C₅H₈NO]⁺ | Pyrrolidinone-related fragment |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to polar bonds. For this compound, the most prominent features would be:

N-H Stretch: A moderate to strong absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group. researchgate.net

C=O Stretch (Amide I band): A very strong and sharp absorption typically found in the region of 1630-1680 cm⁻¹ for tertiary amides. libretexts.orgresearchgate.net This is one of the most characteristic peaks in the spectrum.

C-H Stretches: Absorptions in the 2850-2960 cm⁻¹ region due to the stretching of C-H bonds in the pyrrolidine ring and the tert-butyl group. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Key expected signals would include strong C-H bending and rocking modes, as well as skeletal vibrations of the pyrrolidine ring. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium-Strong (IR), Weak (Raman) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | 1510 - 1570 | Weak | Medium-Strong (IR) |

| C-H Bend | 1365 - 1470 | 1365 - 1470 | Medium |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium |

Computational and Theoretical Structural Analysis

To gain deeper insight into the electronic structure and bonding of this compound, computational and theoretical methods are employed. These techniques provide a quantitative description of the electron density distribution and orbital interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding. scm.com By identifying critical points in the electron density, QTAIM can define atoms within the molecule and characterize the nature of the bonds between them. nih.gov

For this compound, a QTAIM analysis would focus on the amide bond (N-C=O). The presence of a bond critical point (BCP) between the nitrogen and carbonyl carbon atoms would confirm the existence of a chemical bond. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the interaction. For the N-C bond in the amide, a significant value of ρ(r) and a negative value of ∇²ρ(r) would indicate a shared interaction with covalent character, which is typical for amide bonds. rsc.org

Key QTAIM Parameters and Their Interpretation:

| QTAIM Parameter | Interpretation in the Context of the Amide Bond |

| Electron Density at BCP (ρ(r)) | A higher value indicates a stronger, more covalent bond. |

| Laplacian of Electron Density (∇²ρ(r)) | A negative value signifies a shared (covalent) interaction where electron density is concentrated between the nuclei. |

| Ellipticity (ε) | A non-zero value for the C=O bond would quantify its π-character. A smaller, non-zero value for the C-N bond would indicate its partial double bond character due to resonance. |

| Total Energy Density (H(r)) | A negative value at the BCP is another indicator of a stabilizing, covalent interaction. |

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. researchgate.net This method is particularly effective for quantifying the stabilizing effects of electron delocalization, such as resonance in the amide group.

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n_N → π*_CO). This interaction is the electronic basis for the resonance stabilization of the amide bond, which imparts partial double bond character to the C-N bond and contributes to its planar geometry and rotational barrier. stackexchange.com

The stability of the molecule is enhanced by such hyperconjugative interactions, which can be quantified by second-order perturbation theory analysis within the NBO framework. researchgate.net The stabilization energy (E(2)) associated with the n_N → π*_CO interaction would be significant, confirming the strong resonance effect that is characteristic of amides and contributes to their chemical stability compared to, for example, ketones. stackexchange.com

Key NBO Interactions and Their Significance:

| Donor NBO | Acceptor NBO | Type of Interaction | Significance for Stability |

| n(N) | π(C=O) | Lone pair donation into antibonding orbital | Major contributor to amide resonance and stability; indicates partial C-N double bond character. |

| σ(C-H) | σ(C-N) | Hyperconjugation | Minor stabilizing interactions contributing to the overall electronic structure. |

| σ(C-C) | σ*(C-N) | Hyperconjugation | Minor stabilizing interactions. |

Reduced Density Gradient (RDG) and Isosurface Analysis for Non-covalent Interactions

Advanced computational chemistry techniques, specifically Reduced Density Gradient (RDG) analysis and the visualization of isosurfaces, are instrumental in elucidating the non-covalent interactions (NCIs) that govern the supramolecular architecture of this compound. These methods provide a detailed qualitative and quantitative understanding of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for the compound's crystal packing and conformational stability.

The RDG method is based on the electron density (ρ) and its first derivative. The reduced density gradient, s(r), is a dimensionless quantity that highlights regions of space where the electron density is changing rapidly. A plot of s(r) against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density [sign(λ₂)ρ] can distinguish between different types of non-covalent interactions.

In the resulting 2D scatter plots, different types of interactions correspond to distinct spikes in the low-density, low-gradient region. These interactions can then be visualized in 3D space using isosurfaces, which are color-coded to represent the nature and strength of the interaction. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red isosurfaces denote repulsive interactions or steric clashes.

For this compound, this analysis would reveal key intramolecular and intermolecular interactions. Intramolecularly, steric repulsion between the bulky tert-butyl group and the pyrrolidine ring would be visualized as red patches. Intermolecularly, the analysis would map out the hydrogen bonding capabilities of the amide group (-CONH-), where the N-H group acts as a donor and the carbonyl oxygen as an acceptor. These interactions are fundamental to the formation of dimer or polymer chains in the solid state.

Detailed Research Findings

While specific published RDG analysis data for this compound is not widely available, theoretical studies on analogous structures provide a framework for the expected findings. nih.govresearchgate.netscienceopen.com Computational analysis would be performed using software like Multiwfn and visualized using programs such as VMD. nih.gov The analysis of related pyrrolidine structures suggests that the supramolecular assembly is significantly influenced by a network of non-covalent interactions. nih.govresearchgate.netscienceopen.com

A hypothetical RDG analysis of this compound would likely identify the following interactions:

Intermolecular N-H···O=C Hydrogen Bonds: These would appear as prominent, low-RDG spikes in the negative sign(λ₂)ρ region of the scatter plot, corresponding to strong, attractive interactions. The 3D isosurface would show a large, blueish-green disc between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule.

C-H···O Interactions: Weaker hydrogen bonds involving aliphatic protons on the pyrrolidine ring or the tert-butyl group and the carbonyl oxygen would also be present. These would be represented by smaller spikes in the scatter plot and greenish isosurfaces.

van der Waals Interactions: Broad regions of weak, delocalized attractions between the aliphatic portions of the molecules would be visible as extensive green isosurfaces.

Intramolecular Steric Repulsion: Due to the proximity of the tert-butyl group to the pyrrolidine ring, some steric strain is expected. This would manifest as reddish, spike-shaped isosurfaces in the region between these groups, located in the positive sign(λ₂)ρ area of the scatter plot.

The insights gained from RDG and isosurface analysis are critical for understanding the crystal engineering of this compound and for predicting its physical properties, such as melting point and solubility, which are heavily dependent on the strength and nature of its intermolecular forces.

Interactive Data Tables

The following table illustrates the type of data that would be generated from an RDG analysis of this compound, based on analyses of similar compounds.

| Interaction Type | sign(λ₂)ρ (a.u.) Range | RDG Value Range | Isosurface Color | Involved Moieties |

| N-H···O Hydrogen Bond | -0.04 to -0.02 | 0.1 to 0.3 | Blue | Amide N-H and Carbonyl O |

| C-H···O Weak H-Bond | -0.015 to -0.005 | 0.3 to 0.5 | Greenish-Blue | Pyrrolidine/tert-Butyl C-H and Carbonyl O |

| van der Waals | -0.01 to 0.01 | 0.4 to 0.8 | Green | Aliphatic Chains |

| Steric Repulsion | 0.01 to 0.03 | 0.2 to 0.5 | Red/Brown | tert-Butyl and Pyrrolidine Ring |

Chemical Reactivity and Derivatization Studies of N Tert Butylpyrrolidine 1 Carboxamide

Fundamental Chemical Reactivity Patterns

The inherent reactivity of the N-tert-Butylpyrrolidine-1-carboxamide scaffold is a composite of the electronic properties of the amide group and the stereoelectronic nature of the pyrrolidine (B122466) ring.

Analysis of Nucleophilic and Electrophilic Sites within the Pyrrolidine-1-carboxamide (B1295368) Scaffold

The pyrrolidine-1-carboxamide scaffold possesses distinct regions of high and low electron density, which determine its behavior as a nucleophile or an electrophile. The lone pair of electrons on the pyrrolidine nitrogen atom is partially delocalized into the adjacent carbonyl group of the carboxamide, a resonance effect that reduces its nucleophilicity compared to a simple secondary amine. However, the nitrogen can still act as a nucleophile in certain reactions.

Conversely, the carbonyl carbon of the amide group is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by nucleophiles. Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic characteristics. nih.gov The electrophilic sulfur atom in sulfenic acid is prone to nucleophilic attack by various agents, including carbanions and amines. nih.gov

The reactivity of the pyrrolidine ring itself is also a key factor. The ring's conformation can be influenced by substituents, which in turn affects its pharmacological efficacy. nih.gov The ring can undergo reactions such as α-acetoxy-β-chloro derivatization under electrochemical conditions. organic-chemistry.org

Formation and Reactivity of Radical Intermediates

The pyrrolidine scaffold can be involved in reactions proceeding through radical intermediates. Such reactions are often initiated by light or heat and can be mediated by transition metals. nih.gov For example, photocatalytically generated alkyl radicals can react with imines to form substituted pyrrolidines under mild, redox-neutral conditions. organic-chemistry.org The synthesis of the pyrrolidine ring system can also be achieved through radical cyclization. acs.org

The addition of radicals to N-methoxypyridinium salts, which demonstrates a high reactivity towards radicals, has been reported. rsc.org This suggests that the nitrogen atom in the pyrrolidine ring of this compound could potentially be activated to participate in radical reactions. Furthermore, the generation of (fluoro)alkyl radicals from sulfinate salts has been shown to react with electron-deficient heteroarenes, indicating a potential pathway for the functionalization of the pyrrolidine ring. nih.gov

Theoretical Descriptors of Reactivity and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the nucleophilicity of a molecule, while the LUMO relates to its electrophilicity. youtube.com

For a molecule like this compound, the HOMO would likely be located on the pyrrolidine nitrogen and the oxygen of the carbonyl group, indicating these as the primary sites for donating electron density in a reaction. The LUMO, conversely, would be centered on the carbonyl carbon, marking it as the most probable site for accepting electron density.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

Strategic Derivatization for Enhanced Research Utility

The modification of the this compound structure is a key strategy to tailor its properties for specific research purposes, such as enhancing its analytical detectability or altering its solubility for targeted biological studies.

Functional Group Modifications for Analytical Detection and Spectroscopic Probes

The introduction of specific functional groups can render this compound detectable by various analytical techniques. For instance, attaching a chromophore or a fluorophore would allow for its quantification and visualization using UV-Vis or fluorescence spectroscopy, respectively. The synthesis of pyrrolidine carboxamide derivatives has been a focus of research for developing new inhibitors for enzymes like InhA from Mycobacterium tuberculosis. nih.gov These synthetic efforts often involve creating libraries of compounds with diverse functional groups to screen for desired activities. nih.gov

The development of activity-based probes often involves the incorporation of reactive groups that can covalently bind to a target, allowing for its detection and characterization. researchgate.net For example, the synthesis of sulphonamide pyrrolidine carboxamide derivatives has been reported for their antiplasmodial and antioxidant activities. nih.gov

Introduction of Hydrophilic or Lipophilic Moieties for Targeted Research Applications

The solubility of this compound can be modulated by introducing either hydrophilic (water-loving) or lipophilic (fat-loving) groups. This is crucial for applications in biological systems where the compound needs to cross cell membranes (requiring lipophilicity) or be soluble in aqueous media (requiring hydrophilicity).

For example, the introduction of a methylsulfonyl group has been used to increase the interaction of compounds with polar side pockets in enzymes. researchgate.net Conversely, increasing lipophilicity can enhance a compound's ability to cross the blood-brain barrier. The synthesis of various pyrrolidine derivatives with different substituents allows for a systematic investigation of how these changes in polarity affect biological activity. researchgate.netnih.gov The one-pot synthesis of 1-butylpyrrolidine (B1265533) derivatives from 1,4-butanediol (B3395766) and ammonia (B1221849) demonstrates a method for introducing alkyl groups, which would increase lipophilicity. rsc.org

Interactive Data Table: Reactivity and Derivatization Summary

| Section | Key Concept | Description | Relevant Findings |

| 5.1.1 | Nucleophilic/Electrophilic Sites | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. | The pyrrolidine nitrogen is a potential nucleophilic site, while the amide carbonyl carbon is an electrophilic site. |

| 5.1.2 | Radical Intermediates | Formation and reaction of species with unpaired electrons. | The pyrrolidine scaffold can participate in radical cyclization and reactions with photocatalytically generated radicals. organic-chemistry.orgacs.org |

| 5.1.3 | FMO Analysis | Use of HOMO and LUMO to predict reactivity. | The HOMO is likely on the pyrrolidine N and carbonyl O; the LUMO is on the carbonyl C. youtube.com |

| 5.2.1 | Analytical Probes | Modification to enable detection and measurement. | Introduction of chromophores or fluorophores allows for spectroscopic analysis. |

| 5.2.2 | Solubility Modification | Addition of groups to alter water or fat solubility. | Introduction of hydrophilic or lipophilic moieties tailors the compound for specific biological environments. researchgate.netnih.gov |

Applications of N Tert Butylpyrrolidine 1 Carboxamide in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, the N-tert-butylpyrrolidine-1-carboxamide framework provides a robust and adaptable starting point for constructing more elaborate molecular architectures. Its inherent chemical features can be strategically exploited to introduce functionality and build complexity.

Precursor in the Synthesis of Complex Bioactive Molecules

The pyrrolidine (B122466) carboxamide moiety is a recurring structural motif in a variety of synthetic and natural compounds demonstrating significant biological effects, including antimalarial activity. rsc.org This has spurred its use as a precursor in the development of novel therapeutic agents.

Researchers have synthesized new drug-like sulphonamide pyrrolidine carboxamide derivatives and evaluated their antiplasmodial capabilities against Plasmodium falciparum, the parasite responsible for human malaria. rsc.orgsioc-journal.cn In these syntheses, a proline-derived core, which forms the pyrrolidine carboxamide structure, is coupled with other molecular fragments to create hybrid molecules. rsc.org These efforts have yielded compounds that can kill the parasite at single-digit micromolar concentrations. rsc.org

In another area of medicinal chemistry, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enzyme Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. acs.org A focused library of these compounds was generated to explore their therapeutic potential. acs.org The core structure, a cyclohexyl pyrrolidine carboxylic acid, was reacted with various amines to produce a range of pyrrolidine carboxamide derivatives. acs.org This work highlights the role of the pyrrolidine carboxamide scaffold as a key precursor for generating libraries of potential enzyme inhibitors for further optimization. acs.org

Table 1: Examples of Bioactive Molecules Derived from Pyrrolidine Carboxamide Precursors

| Precursor Type | Target Application | Resulting Compounds | Biological Activity | Reference |

| Sulphonamide Pyrrolidine Carboxamide | Antiplasmodial | New drug-like derivatives | Kill P. falciparum at IC₅₀ = 2.40–8.30 μM | rsc.org |

| Cyclohexyl Pyrrolidine Carboxamide | Antitubercular (InhA Inhibition) | Focused library of derivatives | Inhibition of InhA enzyme | acs.org |

Building Block for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the development of efficient synthetic methods for their preparation a significant focus of chemical research. rsc.orgnih.gov The pyrrolidine carboxamide structure serves as a valuable building block for accessing a wide range of these important heterocyclic systems. beilstein-journals.orgnih.gov

One of the classical methods for constructing five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition reaction. nih.gov This method involves reacting a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an olefin, to form the pyrrolidine ring. nih.gov This strategy allows for the incorporation of the pyrrolidine carboxamide unit into more complex polycyclic systems.

Furthermore, research has demonstrated the synthesis of novel nitrogen heterocycles that incorporate a carboxamide moiety with the goal of producing potential antitumor agents. beilstein-journals.orgnih.gov In these studies, simple starting materials are used to construct more complex heterocyclic structures like benzimidazoles, which bear a carboxamide group. beilstein-journals.orgnih.gov While not all examples start specifically with a pre-formed this compound, they illustrate the principle of using the carboxamide functional group attached to a nitrogen heterocycle as a handle for further chemical elaboration and ring formation.

Exploration in Catalysis and Solvent Systems

The unique electronic and structural properties of this compound and its analogues have prompted investigations into their utility in modern catalytic processes and as components of reaction media.

Participation in Photoredox Catalysis as a Donor Substrate

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to facilitate radical reactions under mild conditions. nih.gov In these reactions, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) with a substrate, which then acts as an electron donor or acceptor.

The functionalization of amides through photoredox catalysis is an area of active research. beilstein-journals.org One pathway involves the generation of radical species from the amide. Tertiary amines and, by extension, tertiary amides can participate in photoredox-catalyzed reactions initiated by a single-electron oxidation step. sioc-journal.cnacs.org For instance, a metal-free C–N bond activation strategy has been developed for the direct conversion of tertiary amines into tertiary amides, a process initiated by photoredox catalysis. sioc-journal.cn This demonstrates that the tertiary amine/amide functionality can be oxidized under photocatalytic conditions, consistent with the role of an electron donor. While direct studies specifying this compound as a donor substrate are not prevalent, the reactivity of N-alkyl amides in photoredox-catalyzed C(sp³)–H functionalization reactions at the alpha-position to the nitrogen has been explored. beilstein-journals.org These reactions proceed through radical intermediates formed via processes that can be initiated by photoredox catalysts, highlighting the potential for the amide scaffold to engage in electron transfer processes. beilstein-journals.org

Table 2: General Reactivity of Tertiary Amides in Photoredox Catalysis

| Reaction Type | Role of Amide/Amine | Intermediate | Catalyst System | Outcome | Reference |

| Dealkylation/Acylation of Tertiary Amines | Electron Donor | Amine Radical Cation | Organic Photocatalyst (Cz-NI-Ph) | Tertiary Amide Synthesis | sioc-journal.cn |

| C(sp³)–H Functionalization of N-Alkyl Benzamides | Radical Precursor | N-α Alkyl Radical | Photoredox Catalyst + HAT Catalyst | C-N and C-C bond formation | beilstein-journals.org |

Investigation of Analogues as Dipolar Aprotic Solvents in Reaction Media

Dipolar aprotic solvents are widely used in organic synthesis, but many common examples, such as N-methylpyrrolidinone (NMP), face increasing regulatory pressure due to toxicity concerns. NMP, for instance, is classified as a reproductive toxin. This has created an urgent need for safer, non-toxic alternatives that retain the beneficial solvent properties.

In this context, structural analogues of this compound have been investigated. Specifically, N-butylpyrrolidinone (NBP), which shares the N-alkylated five-membered ring but features a lactam (a cyclic amide) instead of an external carboxamide, has been introduced as a promising alternative. Studies have shown that NBP is not mutagenic or reprotoxic, yet it maintains many of the desirable characteristics of a dipolar aprotic solvent, making it suitable for cross-coupling and other reactions that traditionally employ solvents like NMP. The investigation into NBP showcases a broader research trend towards identifying greener solvents, and the structural similarity suggests that other N-alkylated pyrrolidine derivatives, including carboxamides, could be potential candidates for such applications.

Future Directions and Emerging Research Avenues for N Tert Butylpyrrolidine 1 Carboxamide

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on N-tert-Butylpyrrolidine-1-carboxamide should prioritize the establishment of novel and sustainable synthetic routes that move beyond traditional amidation protocols.

Current amide synthesis often relies on coupling reagents that generate significant waste. Future approaches could explore direct amidation reactions catalyzed by transition metals or enzymes. For instance, enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in forming amide bonds under mild conditions with minimal byproducts. nih.gov Adapting such enzymatic strategies for the synthesis of this compound from pyrrolidine (B122466) and a suitable tert-butyl-containing precursor would represent a significant advancement in green chemistry.

Furthermore, one-pot syntheses offer a streamlined and resource-efficient alternative. A one-pot method for producing 1-butylpyrrolidine (B1265533) from 1,4-butanediol (B3395766) and aqueous ammonia (B1221849) has been reported, showcasing the potential for integrated multi-step reactions. rsc.org A similar strategy could be envisioned for this compound, potentially starting from readily available precursors.

Another promising avenue is the use of greener solvents and reaction conditions. Research into solvents like N-butylpyrrolidone (NBP) as a replacement for more hazardous solvents like DMF in peptide synthesis highlights a shift towards more sustainable practices that could be applied here. acs.org

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Catalyst/Mediator | Potential Advantages | Illustrative Precursors |

|---|---|---|---|

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, low waste. | Pyrrolidine, tert-Butylcarboxylic acid derivative |

| One-Pot Synthesis | Heterogeneous catalyst (e.g., CuNiPd/ZSM-5) | Reduced workup steps, improved atom economy. | Pyrrolidine, Di-tert-butyl dicarbonate |

Advanced Computational Modeling for Reactivity and Mechanism Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules and to elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. For this compound, advanced computational modeling can provide invaluable insights into its reactivity and guide the development of new applications.

The steric hindrance imposed by the tert-butyl group is expected to significantly influence the properties of the amide bond. Computational studies on "twisted amides" have shown that distortion of the amide bond from planarity can dramatically alter its reactivity. nih.govacs.org Density Functional Theory (DFT) calculations could be employed to determine the precise geometry of this compound and to quantify the degree of amide bond twisting. This would allow for the prediction of its electrophilicity and susceptibility to cleavage, which is crucial for its potential use as a synthetic building block.

Furthermore, computational modeling can be used to investigate the mechanisms of its formation and subsequent reactions. For example, the mechanism of amide bond formation mediated by silane (B1218182) derivatives has been elucidated through computational studies, revealing the importance of both electronic and steric effects. rsc.org Similar in-silico studies on the synthesis of this compound could optimize reaction conditions and catalyst selection. Quantum mechanical/molecular mechanical (QM/MM) methods could also be used to simulate its behavior in different solvent environments, providing a deeper understanding of solvent effects on its reactivity. acs.org

Table 2: Key Computational Parameters for Future Study of this compound

| Parameter | Computational Method | Significance |

|---|---|---|

| Amide Bond Distortion (τ and χN) | Density Functional Theory (DFT) | Predicts altered reactivity due to steric hindrance. |

| Rotational Barrier of N-C(O) Bond | DFT | Indicates the stability of the amide bond and potential for atropisomerism. |

| Protonation Aptitude (N vs. O) | DFT, Ab initio methods | Determines reactivity under acidic conditions. |

Expansion of Synthetic Applications and Methodologies in Academic Research

Beyond its synthesis, a key area of future research will be to explore the synthetic utility of this compound. The unique combination of a cyclic amine and a sterically demanding amide group could lead to novel applications in organic synthesis.

One potential application is in the realm of cross-coupling reactions. N-acyl-lactams have been shown to be effective precursors in Suzuki-Miyaura cross-coupling reactions, where the amide acts as an activating group for N-C(O) bond cleavage. acs.org The distorted amide bond in this compound could make it a suitable substrate for similar transformations, enabling the pyrrolidine moiety to be coupled with various organic fragments.

The pyrrolidine ring itself is a privileged scaffold in many natural products and pharmaceuticals. rsc.orgrsc.org this compound could serve as a precursor for the synthesis of functionalized pyrrolidines. For example, the amide group could act as a directing group for C-H functionalization at the α-position of the pyrrolidine ring.

Moreover, the development of methodologies that leverage the specific reactivity of this compound is a fertile ground for academic research. This could include its use in asymmetric catalysis, either as a chiral ligand or as a substrate in enantioselective transformations. The synthesis of γ-lactams from N-benzoyloxyamides via intramolecular C-H amidation showcases the potential for N-acyl groups to participate in complex cyclization reactions. nih.gov Investigating similar intramolecular reactions with this compound could lead to new routes for constructing nitrogen-containing heterocyclic systems.

Table 3: Potential Synthetic Applications of this compound

| Application Area | Reaction Type | Potential Outcome |

|---|---|---|

| Cross-Coupling Reactions | Suzuki-Miyaura, Buchwald-Hartwig | Synthesis of complex molecules by forming new C-C or C-N bonds. |

| Directed C-H Functionalization | Metal-catalyzed C-H activation | Selective synthesis of substituted pyrrolidines. |

| Asymmetric Synthesis | Chiral ligand or auxiliary | Enantioselective synthesis of valuable compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.